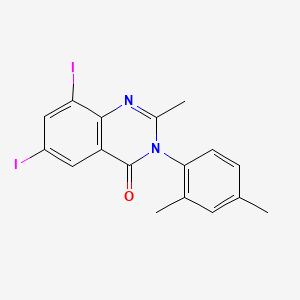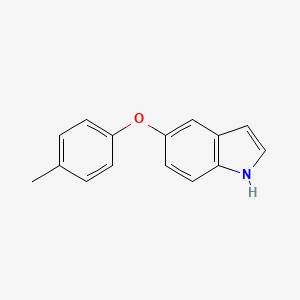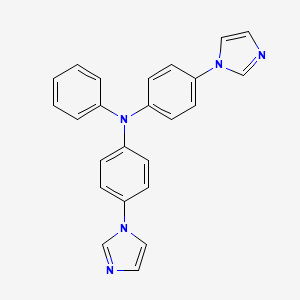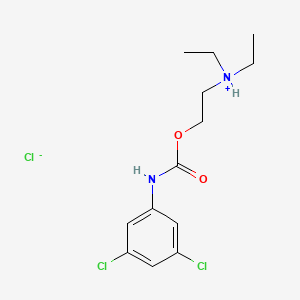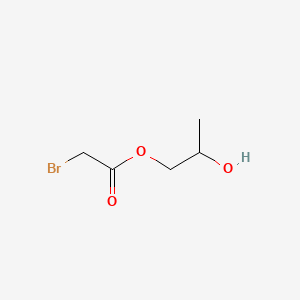![molecular formula C17H19N5O6 B13730382 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol CAS No. 41541-13-3](/img/structure/B13730382.png)
2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of azo and dinitrophenyl groups, which contribute to its distinct reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under controlled conditions to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with bisethanolamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds.
Applications De Recherche Scientifique
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and dinitrophenyl groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Uniqueness
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of azo and dinitrophenyl groups makes it particularly valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
41541-13-3 |
|---|---|
Formule moléculaire |
C17H19N5O6 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C17H19N5O6/c1-12-10-13(20(6-8-23)7-9-24)2-4-15(12)18-19-16-5-3-14(21(25)26)11-17(16)22(27)28/h2-5,10-11,23-24H,6-9H2,1H3 |
Clé InChI |
DYGLYJSNAZJJCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







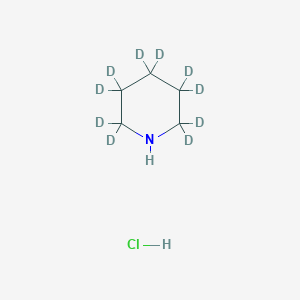
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
